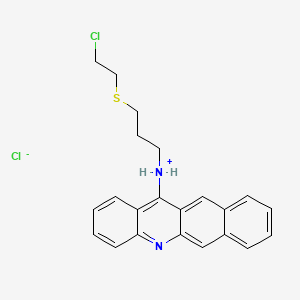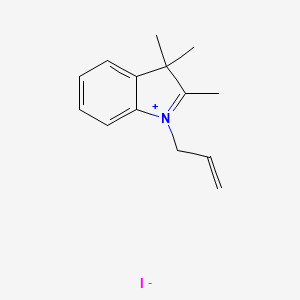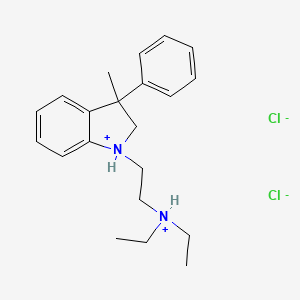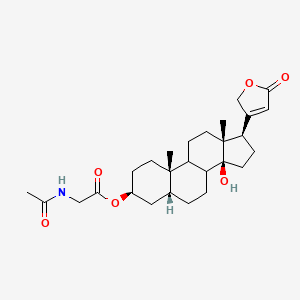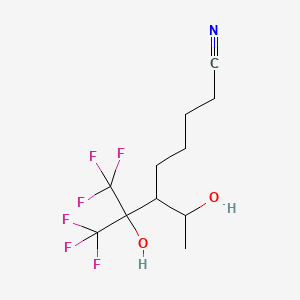
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile is a synthetic organic compound characterized by the presence of a hydroxy group, a hexafluoro-hydroxy-propyl group, and a nitrile group attached to an octane backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the hexafluoro-hydroxy-propyl group: This can be achieved by reacting 1,1,1,3,3,3-hexafluoro-2-propanol with appropriate reagents under controlled conditions.
Attachment to the octane backbone: The hexafluoro-hydroxy-propyl group is then attached to an octane derivative through a series of reactions, including nucleophilic substitution and hydrolysis.
Introduction of the nitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane
- 2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-bicyclo[2.2.1]hept-2-yl methacrylate
- 1,3-Bis(hexafluoro-hydroxyisopropyl)benzene
Uniqueness
7-Hydroxy-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)octanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific biological activities.
Properties
CAS No. |
101858-32-6 |
|---|---|
Molecular Formula |
C11H15F6NO2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
8,8,8-trifluoro-7-hydroxy-6-(1-hydroxyethyl)-7-(trifluoromethyl)octanenitrile |
InChI |
InChI=1S/C11H15F6NO2/c1-7(19)8(5-3-2-4-6-18)9(20,10(12,13)14)11(15,16)17/h7-8,19-20H,2-5H2,1H3 |
InChI Key |
FNRJWAUAFAMIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCCCC#N)C(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


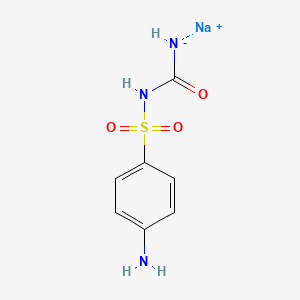
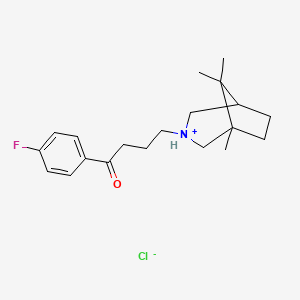

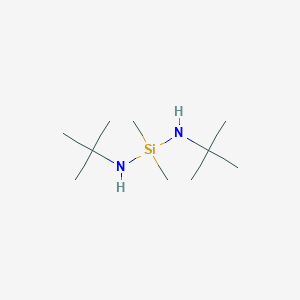
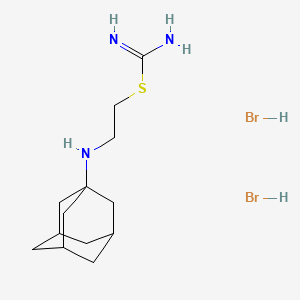
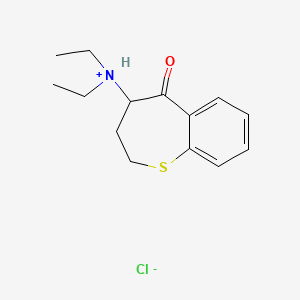
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)
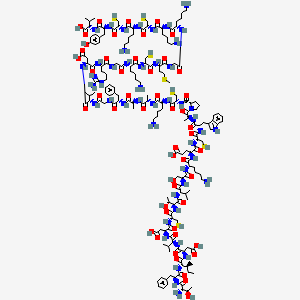
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
